An In-depth Technical Guide to N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS: 280773-16-2)
An In-depth Technical Guide to N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS: 280773-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, a key intermediate in the synthesis of the direct factor Xa inhibitor, Betrixaban.[1][2] This document delves into the compound's chemical and physical properties, offers a detailed, field-proven synthesis protocol, and outlines robust methodologies for its analytical characterization. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and analyze this critical compound, ensuring high purity and yield for downstream applications in pharmaceutical research and development.
Introduction: A Pivotal Intermediate in Anticoagulant Therapy
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS No. 280773-16-2) is a substituted benzamide that has garnered significant attention in the pharmaceutical industry as a crucial building block in the synthesis of Betrixaban.[1] Betrixaban is a novel oral anticoagulant that acts as a direct inhibitor of coagulation factor Xa, a key enzyme in the blood coagulation cascade.[3][4][5][6] Its role in preventing venous thromboembolism (VTE) in adult patients hospitalized for acute medical illness has been established, leading to its approval by the FDA.[6]
The synthesis of high-purity N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is therefore a critical step in the overall manufacturing process of Betrixaban. This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and analysis, to support the ongoing research and development in the field of anticoagulant therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is essential for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 280773-16-2 | [7][8] |
| Molecular Formula | C₁₃H₁₀ClN₃O₄ | [7][8] |
| Molecular Weight | 307.69 g/mol | [7][8] |
| IUPAC Name | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | [7] |
| Appearance | Off-white to pale yellow crystalline powder | [1][8] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). | [1] |
| SMILES | COC1=CC(C(=O)NC2=NC=C(Cl)C=C2)=C(C=C1)=O | [7] |
| InChIKey | CTIVJPFRQHXZGT-UHFFFAOYSA-N | [7] |
Synthesis of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
The synthesis of the title compound is achieved through an amide coupling reaction between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. Traditional methods have employed hazardous reagents such as phosphorus oxychloride or oxalyl chloride.[9] A safer and more environmentally friendly approach, detailed in patent CN107778224B, utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[9] This method offers improved reaction conditions and product quality, making it suitable for industrial production.[9]
Reaction Scheme
Caption: Amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.
Detailed Experimental Protocol
This protocol is adapted from the principles outlined in patent CN107778224B.[9]
Materials:
-
5-Methoxy-2-nitrobenzoic acid (1.0 eq)
-
2-Amino-5-chloropyridine (1.0-1.3 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl) (1.0-1.4 eq)
-
N-hydroxysuccinimide (NHS) (1.0-1.4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF (5-15 volumes relative to the mass of the benzoic acid).
-
Activation: To the stirring solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in one portion. Stir the mixture at room temperature (20-30 °C) for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-amino-5-chloropyridine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-methoxy-2-nitrobenzoic acid) is consumed.
-
Work-up and Crystallization: Once the reaction is complete, add water (6-10 volumes relative to the solvent volume) to the reaction mixture with stirring.
-
Cooling and Precipitation: Cool the mixture to 0-10 °C and continue stirring for 3-12 hours to facilitate crystallization of the product.[9]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under vacuum to a constant weight to yield N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide as an off-white to pale yellow powder.
Rationale for Experimental Choices
-
EDC/NHS Coupling: The use of EDC in combination with NHS is a highly efficient method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS then reacts with this intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of 2-amino-5-chloropyridine.[2] This two-step activation in a one-pot reaction enhances the yield and purity of the final product.
-
Solvent Choice: Anhydrous aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and reagents and to facilitate the reaction without participating in it.
-
Aqueous Work-up: The addition of water precipitates the organic product while dissolving the water-soluble byproducts of the EDC/NHS coupling (such as N,N'-dicyclohexylurea and NHS).
-
Washing with Ethanol: A final wash with cold ethanol helps to remove any remaining organic impurities that are more soluble in ethanol than the desired product.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity, purity, and quality of the synthesized N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. The following section outlines a suite of analytical techniques that form a self-validating system for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reaction.
Exemplary HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected Outcome: A high-purity sample should exhibit a single major peak with a retention time characteristic of the product. The peak area percentage can be used to quantify the purity, which is typically expected to be >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized compound.
Representative ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -NH- (amide proton) |
| ~8.4 | d | 1H | Pyridine H-6 |
| ~8.1 | dd | 1H | Pyridine H-4 |
| ~7.9 | d | 1H | Benzene H-3 |
| ~7.6 | d | 1H | Pyridine H-3 |
| ~7.4 | dd | 1H | Benzene H-6 |
| ~7.2 | d | 1H | Benzene H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Rationale for Assignments:
-
The downfield singlet around 10.5 ppm is characteristic of an amide proton.
-
The signals in the aromatic region (7.2-8.4 ppm) correspond to the protons on the pyridine and benzene rings, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents (chloro, nitro, methoxy, and amide groups).
-
The singlet at approximately 3.9 ppm is indicative of the methoxy group protons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Mass Spectrum (Electrospray Ionization - Positive Mode):
-
[M+H]⁺: m/z ~308.0
-
[M+Na]⁺: m/z ~330.0
Fragmentation Pattern: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[10] Therefore, characteristic fragment ions may be observed at m/z values corresponding to [M+H-NO₂]⁺ and [M+H-NO]⁺.
Workflow for Analytical Characterization
Caption: A comprehensive workflow for the analytical validation of the synthesized compound.
Biological Significance and Applications
The primary and most significant application of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is its role as a key intermediate in the synthesis of the anticoagulant drug Betrixaban.[1] The nitro group in the compound is subsequently reduced to an amine, which is then further functionalized to yield the final active pharmaceutical ingredient.
The development of Betrixaban and, by extension, the efficient synthesis of its intermediates like N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, is of great importance in the field of thrombosis prevention. Betrixaban offers a distinct pharmacological profile, including a long half-life and minimal renal clearance, which makes it a valuable therapeutic option for a broad range of patients.[4][5]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a compound of significant interest due to its indispensable role in the synthesis of the anticoagulant Betrixaban. This technical guide has provided a comprehensive overview of its properties, a detailed and robust synthesis protocol based on modern, safer coupling chemistry, and a thorough analytical workflow for its characterization. The information presented herein is intended to empower researchers and drug development professionals to produce this key intermediate with high purity and confidence, thereby facilitating the advancement of research and development in the critical area of anticoagulant therapy.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
- N-(5-CHLOROPYRIDIN-2-YL)-5-METHOXY-2-NITROBENZAMIDE.
- N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide. IndiaMART.
- Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. PubMed.
- Pharmacological properties of betrixaban. PubMed.
- Betrixaban. LiverTox - NCBI Bookshelf.
- N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide. ChemBK.
- Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Technical Disclosure Commons.
- CN107778224B - Preparation method of betrixaban intermediate.
- Betrixaban 2-Nitro Impurity CAS#: 280773-16-2; ChemWhat Code: 1469647.
- 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide CAS 280773-16-2. Home Sunshine Pharma.
- N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. PubChemLite.
- Welcome To Ami Organics Limited | PDF | Chemical Compounds. Scribd.
- N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. CHIRALEN.
- 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3. ChemicalBook.
- CN107778224B - Preparation method of betrixaban intermediate.
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK. Thermo Fisher Scientific.
- N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. PubChem.
- Betrixaban 2-Nitro Impurity | CAS No: 280773-16-2. Chemicea.
- Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor. PMC - NIH.
- N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride. PubChem.
- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Synonyms). MedChemExpress.
- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. Asian Journal of Chemistry.
- Betrixaban. LiverTox - NCBI Bookshelf.
- Pharmacological properties of betrixaban. PMC - PubMed Central - NIH.
- Betrixaban synthesis. ChemicalBook.
- Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. PubMed.
- Betrixaban. Wikipedia.
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betrixaban - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
